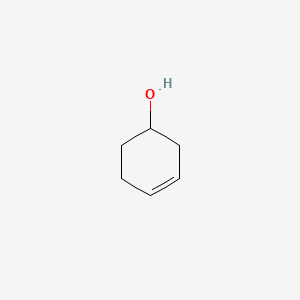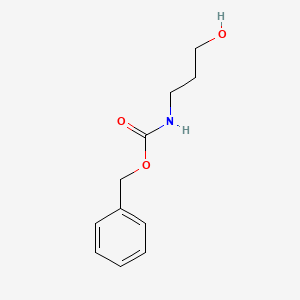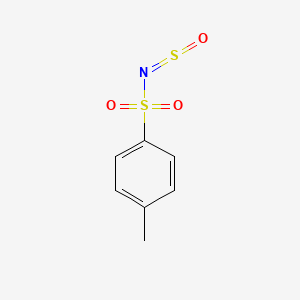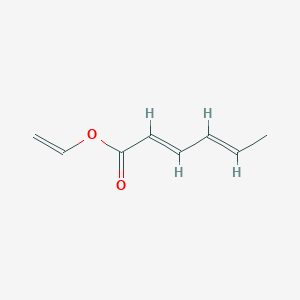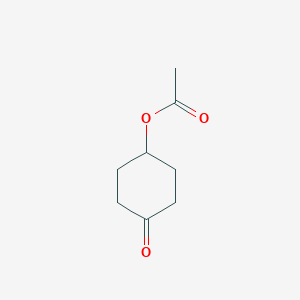
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, also known by its IUPAC name 2,2-dimethylpropane-1,3-diol;hexanedioic acid, is a compound with the molecular formula C11H22O61. It is used for research purposes and is not designed for human therapeutic applications or veterinary use1.
Synthesis Analysis
The synthesis of Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol is not explicitly mentioned in the available resources. However, similar compounds are often synthesized through polymerization reactions involving the respective monomers.Molecular Structure Analysis
The molecular structure of Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol is represented by the InChI string: InChI=1S/C6H10O4.C5H12O2/c7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7/h1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H31. This represents the connectivity and hydrogen count of its atoms.
Chemical Reactions Analysis
The specific chemical reactions involving Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol are not detailed in the available resources. As a polymer, it’s likely involved in polymerization and depolymerization reactions.Physical And Chemical Properties Analysis
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol has a molecular weight of 250.29 g/mol1. Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Safety And Hazards
Specific safety and hazard information for Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol is not available in the resources. However, as with all chemicals, appropriate safety measures should be taken when handling and storing the compound.
Future Directions
The future directions for Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol are not specified in the available resources. Its use in research suggests potential for further study and application in various scientific fields.
Please note that this analysis is based on the available resources and may not cover all aspects of the compound. For a more comprehensive analysis, please refer to specific scientific literature and resources.
properties
CAS RN |
27925-07-1 |
|---|---|
Product Name |
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol |
Molecular Formula |
C11H22O6 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2,2-dimethylpropane-1,3-diol;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C5H12O2/c7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7/h1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H3 |
InChI Key |
YRTNMMLRBJMGJJ-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)CO.C(CCC(=O)O)CC(=O)O |
Canonical SMILES |
CC(C)(CO)CO.C(CCC(=O)O)CC(=O)O |
Other CAS RN |
27925-07-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B1583416.png)
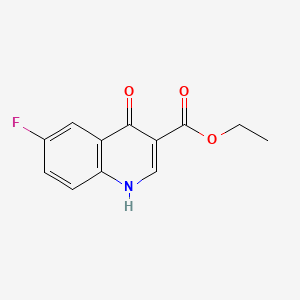
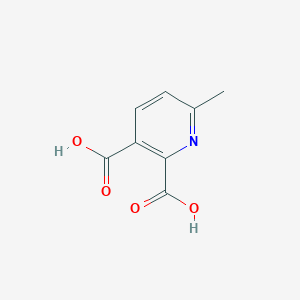
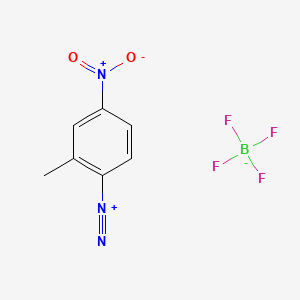
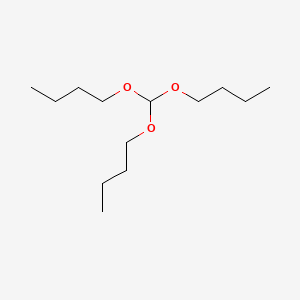
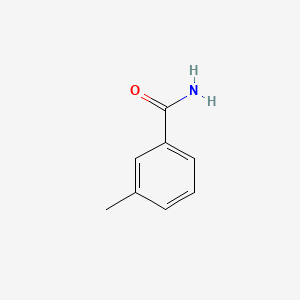
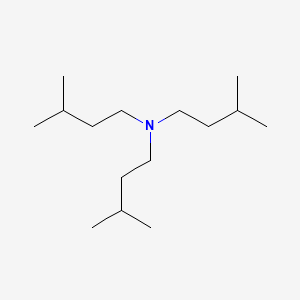
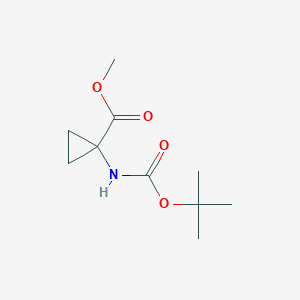
![Tricyclo[6.2.1.02,7]undeca-4-ene](/img/structure/B1583431.png)
